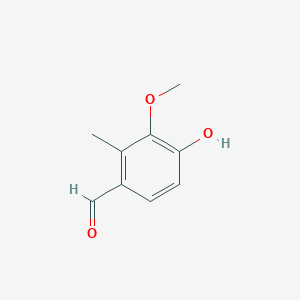

4-Hydroxy-3-methoxy-2-methylbenzaldehyde

Description

The exact mass of the compound 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-3-methoxy-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxy-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-7(5-10)3-4-8(11)9(6)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXMRQITQSBVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577813 | |

| Record name | 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-32-4 | |

| Record name | 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 4-Hydroxy-3-methoxy-2-methylbenzaldehyde, a valuable substituted aromatic aldehyde. The methodologies detailed herein are grounded in established organic chemistry principles and supported by peer-reviewed literature, offering a robust framework for its preparation in a laboratory setting.

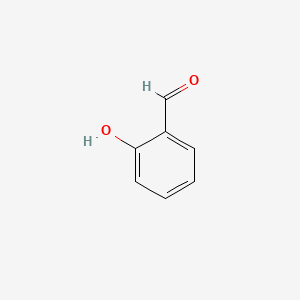

Introduction: Strategic Importance of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

4-Hydroxy-3-methoxy-2-methylbenzaldehyde, also known as 2-methylvanillin, is a key aromatic aldehyde possessing a unique substitution pattern that makes it a strategic intermediate in the synthesis of more complex molecules. Its utility spans various domains of chemical research, including the development of novel pharmaceutical agents, agrochemicals, and specialty materials. The presence of a reactive formyl group, a nucleophilic hydroxyl group, and a sterically influential methyl group ortho to the hydroxyl and meta to the aldehyde, offers a rich chemical scaffold for molecular elaboration.

This document will explore the primary synthetic strategies for the preparation of this target molecule, focusing on the ortho-formylation of 2-methylguaiacol (2-methoxy-4-methylphenol), the most logical and direct precursor. We will delve into the mechanistic underpinnings of the selected reactions, providing a rationale for the choice of reagents and reaction conditions, and present detailed experimental protocols.

Synthetic Strategy: The Formylation of 2-Methylguaiacol

The most direct and efficient approach to the synthesis of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is the introduction of a formyl group (-CHO) onto the aromatic ring of 2-methylguaiacol, specifically at the position ortho to the hydroxyl group. This transformation is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group is a potent activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2-methylguaiacol, the para position is occupied by a methyl group, thus favoring formylation at the vacant ortho position.

Several methods are available for the ortho-formylation of phenols. Among the most established and reliable are the Reimer-Tiemann reaction and the Duff reaction. A more modern and often more selective method involves the use of paraformaldehyde in the presence of magnesium chloride and a tertiary amine base.

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1][2] The reaction typically employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate dichlorocarbene (:CCl₂), which acts as the electrophile.[3]

Mechanism of the Reimer-Tiemann Reaction:

The reaction proceeds through the following key steps:

-

Deprotonation of Chloroform: The strong base deprotonates chloroform to form the trichloromethyl anion.

-

Formation of Dichlorocarbene: The trichloromethyl anion undergoes alpha-elimination to generate the highly reactive dichlorocarbene.

-

Phenoxide Formation: The phenol is deprotonated by the base to form the more nucleophilic phenoxide ion.

-

Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed to yield the final aldehyde product.

Visualizing the Reimer-Tiemann Reaction Workflow:

Caption: Workflow for the Reimer-Tiemann Reaction.

Experimental Protocol for the Reimer-Tiemann Reaction of 2-Methylguaiacol:

This protocol is adapted from the general procedure for the Reimer-Tiemann reaction of cresols.[3]

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-methylguaiacol (e.g., 10 g, 72.4 mmol) in absolute ethanol (e.g., 150 mL).

-

Add a solution of sodium hydroxide (e.g., 29 g, 725 mmol) in distilled water (e.g., 100 mL) to the flask.

-

Heat the reaction mixture to 60-70°C with vigorous stirring.

-

Add chloroform (e.g., 21.6 mL, 268 mmol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue stirring at 60-70°C for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and remove the excess ethanol by rotary evaporation.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent such as ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 4-Hydroxy-3-methoxy-2-methylbenzaldehyde.

Expected Yield: The yields for the Reimer-Tiemann reaction can be variable, often in the range of 30-50%.[3]

Method 2: Magnesium Chloride-Mediated Ortho-Formylation

A more modern and often higher-yielding method for the selective ortho-formylation of phenols utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium chloride (MgCl₂) and a tertiary amine base such as triethylamine (Et₃N).[1][4] This method offers the advantages of using less hazardous reagents compared to chloroform and often provides better regioselectivity and yields.

Rationale for Reagent Selection:

-

Magnesium Chloride: The Lewis acidic magnesium ion is believed to coordinate to both the phenoxide and paraformaldehyde, facilitating the ortho-selective delivery of the formyl group.

-

Triethylamine: Acts as a base to deprotonate the phenol, forming the reactive phenoxide.

-

Paraformaldehyde: A stable, solid source of formaldehyde.

Visualizing the MgCl₂-Mediated Ortho-Formylation Workflow:

Caption: Workflow for MgCl₂-Mediated Ortho-Formylation.

Experimental Protocol for Magnesium Chloride-Mediated Ortho-Formylation:

This protocol is based on a general procedure for the ortho-formylation of phenols.[4]

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous magnesium chloride (e.g., 9.5 g, 100 mmol) and paraformaldehyde (e.g., 4.5 g, 150 mmol).

-

Add anhydrous tetrahydrofuran (THF) (e.g., 250 mL) via syringe.

-

Add triethylamine (e.g., 14 mL, 100 mmol) dropwise via syringe.

-

To this suspension, add a solution of 2-methylguaiacol (e.g., 7.2 g, 52 mmol) in anhydrous THF (e.g., 50 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of dilute hydrochloric acid (e.g., 1 N HCl).

-

Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Hydroxy-3-methoxy-2-methylbenzaldehyde.

Expected Yield: This method generally provides good to excellent yields, often in the range of 60-80% or higher, depending on the substrate.[1]

Data Summary

| Parameter | Reimer-Tiemann Reaction | MgCl₂-Mediated Ortho-Formylation |

| Starting Material | 2-Methylguaiacol | 2-Methylguaiacol |

| Formylating Agent | Chloroform | Paraformaldehyde |

| Base | Sodium Hydroxide | Triethylamine |

| Catalyst/Promoter | None | Anhydrous Magnesium Chloride |

| Typical Solvent | Ethanol/Water | Tetrahydrofuran |

| Reaction Temperature | 60-70°C | Reflux (approx. 66°C in THF) |

| Typical Yield | 30-50% | 60-80% |

| Key Advantages | Well-established, classical method | Higher yields, milder reagents |

| Key Disadvantages | Use of hazardous chloroform, often lower yields | Requires anhydrous conditions |

Conclusion and Outlook

The synthesis of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is readily achievable through the ortho-formylation of 2-methylguaiacol. While the Reimer-Tiemann reaction represents a classic approach, modern methods such as the magnesium chloride-mediated formylation with paraformaldehyde offer significant advantages in terms of yield, selectivity, and the use of less hazardous materials. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful laboratory preparation of this important chemical intermediate, paving the way for its application in the development of novel molecules with diverse functionalities.

References

- Hansen, T. V.; Skattebøl, L. A Convenient Method for the ortho-Formylation of Phenols. Organic Syntheses2005, 82, 64.

- Hofsløkken, N. U.; Skattebøl, L. A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica1999, 53, 258-262.

- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft1876, 9 (1), 824-828.

- Wynberg, H.; Meijer, E. W. The Reimer-Tiemann Reaction. Organic Reactions2011, 28-34.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde (CAS No. 18102-32-4)[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights into the application of key analytical techniques.

A Note on Data Availability: Experimental spectroscopic data for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is not widely available in public scientific databases. This guide will, therefore, utilize predicted Nuclear Magnetic Resonance (NMR) data to analyze the specific structure of the target molecule. For Infrared (IR) Spectroscopy and Mass Spectrometry (MS), high-quality experimental data for the closely related and extensively studied isomer, Vanillin (4-Hydroxy-3-methoxybenzaldehyde) , will be used for illustrative purposes to explain the interpretation of spectra for this class of compounds. This approach ensures a thorough discussion of the analytical principles and methodologies while maintaining scientific transparency.

Molecular Structure and Spectroscopic Overview

4-Hydroxy-3-methoxy-2-methylbenzaldehyde is an aromatic aldehyde with a substitution pattern that gives rise to a unique spectroscopic fingerprint. Understanding this structure is fundamental to interpreting the data obtained from various analytical methods.

Caption: Key identifiers for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde.

The primary spectroscopic techniques covered in this guide are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecular structure.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde provides valuable information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.3 | d | 1H | Aromatic (H-6) |

| ~6.8 | d | 1H | Aromatic (H-5) |

| ~5.5 | s | 1H | Hydroxyl (-OH) |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

| ~2.2 | s | 3H | Methyl (-CH₃) |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aldehyde Proton (~9.8 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and appears as a sharp singlet far downfield.

-

Aromatic Protons (~7.3 and ~6.8 ppm): The two protons on the aromatic ring are expected to appear as doublets due to coupling with each other. The H-6 proton is ortho to the electron-withdrawing aldehyde group, shifting it further downfield compared to the H-5 proton.

-

Hydroxyl Proton (~5.5 ppm): The phenolic hydroxyl proton is a singlet and its chemical shift can be variable depending on concentration and solvent.

-

Methoxy Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet.

-

Methyl Protons (~2.2 ppm): The three protons of the methyl group attached to the aromatic ring also appear as a sharp singlet.

Caption: Predicted ¹H NMR assignments for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde (C=O) |

| ~150 | Aromatic (C-4) |

| ~148 | Aromatic (C-3) |

| ~128 | Aromatic (C-1) |

| ~125 | Aromatic (C-6) |

| ~120 | Aromatic (C-2) |

| ~115 | Aromatic (C-5) |

| ~56 | Methoxy (-OCH₃) |

| ~12 | Methyl (-CH₃) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at the lowest field.

-

Aromatic Carbons (~115-150 ppm): The six aromatic carbons have distinct chemical shifts based on their substitution. The carbons attached to the oxygen atoms (C-3 and C-4) are the most deshielded.

-

Methoxy Carbon (~56 ppm): The carbon of the methoxy group appears in the typical range for such functional groups.

-

Methyl Carbon (~12 ppm): The methyl group carbon attached to the ring is the most shielded carbon and appears at the highest field.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following is an analysis of the experimental IR spectrum of the isomer Vanillin (4-Hydroxy-3-methoxybenzaldehyde) , as the key functional group absorptions are expected to be similar.

Experimental IR Data for Vanillin:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3500 | Broad | O-H stretch (phenolic)[2] |

| ~2900-3000 | Medium | C-H stretch (aromatic and methyl) |

| ~2850 & ~2750 | Weak | C-H stretch (aldehyde) |

| ~1665 | Strong | C=O stretch (conjugated aldehyde)[2] |

| ~1580 & ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (aryl ether)[2] |

| ~1150 | Strong | C-O stretch (phenol) |

Interpretation of the IR Spectrum:

-

O-H Stretch: The broad absorption in the 3200-3500 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl group of the phenol.

-

C-H Stretches: The absorptions in the 2900-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups. The pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet) are highly characteristic of an aldehyde C-H stretch.

-

C=O Stretch: The very strong and sharp peak around 1665 cm⁻¹ is indicative of the carbonyl group of the aldehyde. Its position is lowered from the typical ~1720 cm⁻¹ due to conjugation with the aromatic ring.

-

C=C Stretches: The strong absorptions in the 1500-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretches: The strong bands in the "fingerprint region" between 1300 and 1100 cm⁻¹ are due to the C-O stretching of the aryl ether and the phenolic group.

Caption: General workflow for acquiring and interpreting an IR spectrum.

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its identification. The following is an analysis of the experimental electron ionization (EI) mass spectrum of the isomer Vanillin (4-Hydroxy-3-methoxybenzaldehyde) .

Experimental Mass Spectrometry Data for Vanillin:

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion)[3] |

| 151 | ~80 | [M-H]⁺[3] |

| 123 | ~10 | [M-CHO]⁺ |

| 109 | ~12 | [M-CH₃-CO]⁺ |

| 81 | ~12 | Further fragmentation |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 152 corresponds to the molecular weight of vanillin (C₈H₈O₃), confirming its elemental composition. For 4-Hydroxy-3-methoxy-2-methylbenzaldehyde (C₉H₁₀O₃), the molecular ion peak would be expected at m/z 166.

-

[M-H]⁺ Peak: A very intense peak at m/z 151 is observed, resulting from the loss of a hydrogen atom, likely from the aldehyde group, to form a stable acylium ion.

-

[M-CHO]⁺ Peak: The loss of the entire formyl radical (CHO) results in a peak at m/z 123.

-

Other Fragments: Other smaller fragments arise from further cleavages of the molecule, such as the loss of a methyl group followed by carbon monoxide.

Caption: A simplified fragmentation pathway for the isomer Vanillin in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

Separation: The compound travels through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC, it enters the ion source of the Mass Spectrometer and is bombarded with high-energy electrons (typically 70 eV) in Electron Ionization (EI) mode.

-

Mass Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each fragment, generating the mass spectrum.

Summary and Conclusion

The spectroscopic characterization of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde relies on a combination of techniques to build a complete structural picture. While experimental data for this specific isomer is scarce, predictive methods and comparisons with closely related isomers provide a robust framework for its analysis. NMR spectroscopy is essential for defining the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups such as the hydroxyl, aldehyde, and ether moieties. Mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

This guide provides the foundational knowledge and protocols for researchers to approach the spectroscopic analysis of this and similar substituted benzaldehydes, emphasizing the importance of a multi-technique approach for unambiguous structure elucidation.

References

-

Journal of Chemical Technology and Metallurgy. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Retrieved from [Link]

-

MassBank. (2008). 4-HYDROXY-3-METHOXYBENZALDEHYDE; EI-B; MS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde (2-Methylvanillin) for Research and Drug Development

Section 1: Introduction & Overview

4-Hydroxy-3-methoxy-2-methylbenzaldehyde, commonly known in the scientific community as 2-methylvanillin, is a polysubstituted aromatic aldehyde. It is a structural isomer of the widely recognized flavoring agent vanillin (4-hydroxy-3-methoxybenzaldehyde), distinguished by the presence of a methyl group at the C2 position of the benzene ring. This substitution, while seemingly minor, significantly alters the molecule's steric and electronic properties, thereby influencing its chemical reactivity, spectroscopic signature, and biological activity.

For researchers in medicinal chemistry and drug development, 2-methylvanillin represents a valuable scaffold. Its functional groups—a reactive aldehyde, a phenolic hydroxyl, and a methoxy ether—offer multiple points for chemical modification. Understanding the interplay of these groups is critical for designing novel derivatives with enhanced therapeutic potential. This guide provides a comprehensive technical overview of the core chemical properties of 2-methylvanillin, offering field-proven insights and detailed protocols to support its application in advanced research.

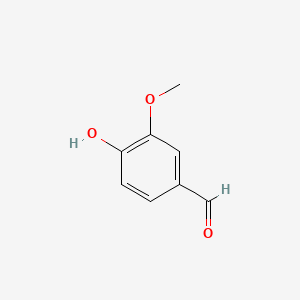

Below is a foundational diagram illustrating the structural relationship between 2-methylvanillin and its parent isomer, vanillin.

Caption: Structural comparison of Vanillin and 2-Methylvanillin.

Table 1: Core Molecular Identifiers for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

| Identifier | Value | Source |

| IUPAC Name | 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | N/A |

| Synonyms | 2-Methylvanillin, 2-Methyl-4-hydroxy-3-methoxybenzaldehyde | N/A |

| CAS Number | 18102-32-4 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=C(C=C1)C=O)O)OC | N/A |

Section 2: Synthesis and Purification

The introduction of the aldehyde group onto the substituted phenol precursor is a key synthetic challenge. The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, provides a direct route to salicylaldehyde derivatives.[3] This reaction is particularly suitable for electron-rich phenols, such as 2-methoxy-6-methylphenol, the direct precursor to 2-methylvanillin.

The reaction proceeds via an electrophilic aromatic substitution mechanism where dichlorocarbene (:CCl₂) is the active electrophile.[4] The carbene is generated in situ from chloroform and a strong base. The phenoxide ion, formed by the deprotonation of the phenol, acts as the nucleophile. The high electron density at the ortho position to the hydroxyl group directs the formylation to the desired location.

Caption: Synthetic workflow for 2-Methylvanillin via the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

This protocol is a representative methodology. Researchers should perform their own risk assessments and optimizations.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the starting phenol (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 20-30% w/v).[4]

-

Causality: The strong base deprotonates the phenol to form the more nucleophilic phenoxide ion, which is essential for attacking the electrophilic carbene. A biphasic system is often used as hydroxides are poorly soluble in chloroform.[3]

-

-

Initiation: Heat the stirred solution to approximately 70°C.

-

Reagent Addition: Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over a period of 1 hour. The reaction is often exothermic, and the rate of addition should be controlled to maintain the temperature.[4]

-

Causality: Slow addition prevents a thermal runaway and ensures a steady concentration of the dichlorocarbene intermediate.

-

-

Reaction: After the addition is complete, continue stirring the mixture at 70°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Acidify the aqueous solution carefully with a dilute acid (e.g., HCl) to a pH of 4-5.

-

Causality: Acidification protonates the phenoxide product, causing it to precipitate out of the aqueous solution, and also neutralizes any remaining base.

-

-

Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Section 3: Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of synthesized 2-methylvanillin. The following data provides a reference for standard analytical techniques.

Table 2: Spectroscopic Data for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

| Technique | Key Signals and Interpretation |

| ¹H NMR | ~9.8 ppm (s, 1H, -CHO): Aldehyde proton, singlet, significantly downfield. ~7.3-7.5 ppm (d, 1H, Ar-H): Aromatic proton ortho to the aldehyde. ~6.8-7.0 ppm (d, 1H, Ar-H): Aromatic proton meta to the aldehyde. ~5.5-6.5 ppm (s, 1H, -OH): Phenolic proton, broad singlet, chemical shift can vary. ~3.9 ppm (s, 3H, -OCH₃): Methoxy protons, singlet. ~2.2 ppm (s, 3H, -CH₃): Methyl protons on the ring, singlet. |

| ¹³C NMR | ~191 ppm (-CHO): Aldehyde carbonyl carbon. ~150-160 ppm (Ar C-O): Aromatic carbons attached to oxygen. ~110-130 ppm (Ar C-H, Ar C-C): Other aromatic carbons. ~56 ppm (-OCH₃): Methoxy carbon. ~9-12 ppm (-CH₃): Ring methyl carbon. |

| IR (Infrared) | ~3200-3400 cm⁻¹ (broad): O-H stretch (phenolic). ~2850-2950 cm⁻¹: C-H stretch (aliphatic and aromatic). ~2720-2820 cm⁻¹: C-H stretch (aldehyde, often a pair of weak bands). ~1660-1680 cm⁻¹ (strong): C=O stretch (aromatic aldehyde). ~1580, 1500 cm⁻¹: C=C stretch (aromatic ring). ~1270, 1030 cm⁻¹: C-O stretch (ether and phenol). |

| MS (Mass Spec) | m/z 166 (M⁺): Molecular ion peak. m/z 165 (M-1): Loss of H radical from the aldehyde, a common fragmentation for aromatic aldehydes.[5] m/z 151 (M-15): Loss of a methyl radical (•CH₃). m/z 137 (M-29): Loss of the aldehyde group (•CHO).[5] |

Mass Spectrometry Fragmentation Pathway

The fragmentation of 2-methylvanillin in an electron ionization (EI) mass spectrometer is predictable based on its functional groups. The stability of the aromatic ring influences the fragmentation pathways, often leading to characteristic losses.

Caption: Proposed EI mass spectrometry fragmentation of 2-Methylvanillin.

Section 4: Chemical Reactivity and Derivatization

The synthetic utility of 2-methylvanillin lies in the reactivity of its functional groups, which allows for its use as a versatile building block in drug discovery.

-

The Aldehyde Group: This is the most reactive site for nucleophilic addition. It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and can be reduced to an alcohol (vanillyl alcohol derivative) or oxidized to a carboxylic acid. The formation of Schiff bases is particularly important, as the resulting C=N bond can be a key pharmacophore in bioactive molecules.[6][7]

-

The Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base. This allows for O-alkylation or O-acylation reactions to produce ethers and esters, respectively. These modifications are crucial for modulating properties like lipophilicity and metabolic stability in drug candidates.

-

The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl, methoxy, and methyl groups. However, the positions are sterically hindered, making further substitution challenging but possible under specific conditions.

Protocol: Synthesis of a 2-Methylvanillin Schiff Base Derivative

This protocol describes a general procedure for forming an imine, a common first step in creating a library of derivatives for biological screening.

-

Dissolution: Dissolve 4-hydroxy-3-methoxy-2-methylbenzaldehyde (1.0 equiv) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Amine Addition: Add the desired primary amine (1.0-1.1 equiv) to the solution. A catalytic amount of a weak acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

-

Causality: The acid protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and driving the reaction towards the imine product.

-

-

Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If it remains in solution, the solvent can be removed in vacuo, and the residue purified by recrystallization or column chromatography.

Section 5: Biological Activity and Therapeutic Potential

While 2-methylvanillin itself is not as extensively studied as its isomer, the vanilloid scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of vanillin have demonstrated antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[6][8][9]

-

Antioxidant Activity: The phenolic hydroxyl group is a key contributor to antioxidant effects, as it can donate a hydrogen atom to scavenge free radicals.[10]

-

Antimicrobial Effects: Vanillin and its derivatives can disrupt the cytoplasmic membranes of bacteria and fungi, making them effective bacteriostatic and fungistatic agents.[6]

-

Structure-Activity Relationship (SAR): The introduction of the 2-methyl group in 2-methylvanillin, compared to vanillin, is expected to influence its biological profile. The methyl group increases lipophilicity, which may enhance cell membrane permeability. It also introduces steric bulk near the methoxy and hydroxyl groups, which could alter binding affinity to biological targets like enzymes or receptors. This makes 2-methylvanillin a compelling starting point for SAR studies, where its derivatives can be compared against those of vanillin to probe the importance of substitution at the C2 position.[7]

Section 6: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-hydroxy-3-methoxy-2-methylbenzaldehyde.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.

Section 7: Conclusion

4-Hydroxy-3-methoxy-2-methylbenzaldehyde is a synthetically accessible and versatile aromatic aldehyde. Its unique substitution pattern, differing from the common vanillin, provides a distinct chemical profile and a platform for developing novel compounds. The reactivity of its aldehyde and hydroxyl functionalities allows for straightforward derivatization, making it an ideal scaffold for generating chemical libraries for drug discovery and material science applications. The comprehensive data and protocols presented in this guide serve as a foundational resource for researchers aiming to exploit the full potential of this valuable chemical intermediate.

References

-

The Good Scents Company. 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7. Available at: [Link]

-

PubChem. 4-Hydroxy-2-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Hydroxy-2-methoxy-6-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

-

Human Metabolome Database. 4-Methoxybenzaldehyde 1H NMR Spectrum. Available at: [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]

-

Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Human Metabolome Database. 2-Methylbenzaldehyde 1H NMR Spectrum. Available at: [Link]

-

Human Metabolome Database. 4-Methylbenzaldehyde 13C NMR Spectrum. Available at: [Link]

-

Human Metabolome Database. 4-Methoxybenzaldehyde 13C NMR Spectrum. Available at: [Link]

-

Reimer-Tiemann Reaction. YouTube. Available at: [Link]

-

BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

-

Chemsrc. CAS#:32263-14-2 | 4-hydroxy-3-methoxy-5-methyl-benzaldehyde. Available at: [Link]

-

Chemsrc. 4-Methoxy-2-methylbenzaldehyde | CAS#:52289-54-0. Available at: [Link]

-

ResearchGate. Vanillin Derivatives Showing Various Biological Activities. Available at: [Link]

-

Wikipedia. Vanillin. Available at: [Link]

-

Supporting Information for Selective demethylation and debenzylation of aryl ethers. Royal Society of Chemistry. Available at: [Link]

- Google Patents. Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.

-

mVOC 4.0. 4-Hydroxy-3-methoxybenzaldehyde. Available at: [Link]

-

SciSpace. Synthesis of new vanillin derivatives from natural eugenol. Available at: [Link]

-

BMRB. 4-methoxy Benzaldehyde. Available at: [Link]

-

ResearchGate. Concurrent synthesis of vanillin and isovanillin. Available at: [Link]

-

MDPI. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of p-hydroxybenzaldehyde. Available at: [Link]

-

ResearchGate. Vanillin: A food additive with multiple biological activities. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

National Institutes of Health. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways. Available at: [Link]

-

ResearchGate. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

ResearchGate. Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars. Available at: [Link]

-

NIST WebBook. Vanillin. National Institute of Standards and Technology. Available at: [Link]

-

ChemRxiv. IR of Vanillin: A classic study with a twist. Available at: [Link]

-

Chemistry Stack Exchange. Help interpreting IR Spectrum of Vanillin. Available at: [Link]

-

Scribd. IR Interpretation of Vanillin. Available at: [Link]

-

ResearchGate. FT-IR spectra of methyl linoleate and vanillin alcohol. Available at: [Link]

Sources

- 1. 4-Hydroxy-3-Methoxy-2-Methylbenzaldehyde | 18102-32-4 [chemicalbook.com]

- 2. 4-Hydroxy-2-methoxy-6-methylbenzaldehyde | C9H10O3 | CID 14309396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. jddtonline.info [jddtonline.info]

- 7. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

CAS number for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

Executive Summary: This document provides a comprehensive technical overview of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde (CAS No. 18102-32-4), a substituted aromatic aldehyde. While structurally related to the well-known compound vanillin, the addition of a methyl group at the C2 position significantly influences its physicochemical properties and potential reactivity. This guide, intended for researchers, chemists, and drug development professionals, details the compound's properties, outlines a logical synthetic pathway, provides expected analytical characterization data, discusses potential applications, and establishes essential safety protocols based on analogous structures. The information is presented to support further research and application development involving this specific molecule.

4-Hydroxy-3-methoxy-2-methylbenzaldehyde is a member of the substituted benzaldehyde family, which includes prominent compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). The core chemical scaffold, a benzene ring bearing aldehyde, hydroxyl, and methoxy groups, is a frequent motif in natural products and a valuable building block in synthetic chemistry. The distinguishing feature of the target compound is the methyl group positioned ortho to the aldehyde functionality. This substitution sterically hinders the aldehyde and hydroxyl groups, which can alter intermolecular interactions, solubility, and reactivity compared to its more common isomers. Understanding these nuanced differences is critical for its effective application in fine chemical synthesis, materials science, and drug discovery.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is the foundation of its application. The key identifiers and characteristics of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 18102-32-4 | [1] |

| Molecular Formula | C₉H₁₀O₃ | Derived |

| Molecular Weight | 166.17 g/mol | Derived |

| Appearance | Expected to be a crystalline solid | Analogous Compounds |

| Melting Point | Data not widely published; likely crystalline solid at room temp. | N/A |

| Boiling Point | Data not widely published | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and acetone. Limited solubility in water. | Analogous Compounds |

| SMILES | Cc1c(cc(c(c1)O)OC)C=O | Derived |

| InChI | InChI=1S/C9H10O3/c1-5-7(4-10)3-6(11)8(5)12-2/h3-4,11H,1-2H3 | Derived |

Synthesis and Manufacturing Insights

The synthesis of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is not as commonly documented as that of vanillin. However, a logical and efficient synthetic route can be designed based on established organometallic and aromatic chemistry principles. A plausible pathway would involve the selective formylation of a substituted phenol precursor.

The causality behind this proposed pathway is rooted in achieving specific regioselectivity. Starting with 2-methylguaiacol (2-methoxy-6-methylphenol), the hydroxyl group directs the electrophilic formylation agent to the para position, which is sterically unhindered. The Reimer-Tiemann or Duff reaction are classic choices, but for higher yields and milder conditions, a directed ortho-metalation followed by formylation is often superior.

Below is a diagram illustrating a proposed high-level synthetic workflow.

Caption: Proposed multi-step synthesis of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. The following table outlines the expected spectroscopic data for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde, inferred from the analysis of structurally similar compounds.[2]

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (-CHO): Singlet, ~9.8-10.2 ppm. - Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm), showing ortho-coupling. - Phenolic Proton (-OH): Broad singlet, variable chemical shift (~5.0-6.0 ppm). - Methoxy Protons (-OCH₃): Singlet, ~3.9 ppm. - Methyl Protons (-CH₃): Singlet, ~2.2 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl: ~190-195 ppm. - Aromatic Carbons: Signals between ~110-160 ppm. The C-OH and C-OCH₃ carbons will be downfield. - Methoxy Carbon: ~56 ppm. - Methyl Carbon: ~15-20 ppm. |

| FT-IR (KBr, cm⁻¹) | - O-H Stretch: Broad peak, ~3200-3500 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹. - C=O Stretch (Aldehyde): Strong, sharp peak, ~1670-1690 cm⁻¹. - C=C Stretch (Aromatic): Peaks around ~1580 and ~1500 cm⁻¹. - C-O Stretch: ~1200-1300 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 166. - Key Fragments: Loss of H (m/z=165), loss of CHO (m/z=137), loss of CH₃ (m/z=151). |

The following workflow illustrates a standard procedure for the analytical validation of a newly synthesized batch.

Caption: Standard workflow for purification and characterization.

Potential Applications and Scientific Relevance

While specific applications for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde are not extensively documented, its structural motifs suggest several areas of high potential.

-

Corrosion Inhibition: Vanillin (4-hydroxy-3-methoxybenzaldehyde) has been studied as an effective volatile corrosion inhibitor for steel.[3] The presence of heteroatoms (oxygen) and the aromatic ring allows the molecule to adsorb onto metal surfaces, forming a protective layer. The unique electronic and steric profile of the 2-methyl isomer could offer modified, potentially enhanced, corrosion-inhibiting properties.

-

Pharmaceutical Synthesis: Vanilloid structures are precursors to a wide range of pharmacologically active compounds. The aldehyde group is a versatile handle for elaboration into more complex functionalities through reactions like reductive amination, Wittig reactions, and aldol condensations. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

-

Polymer and Materials Science: Phenolic aldehydes can be used in the synthesis of resins and polymers. The specific substitution pattern on this molecule could be exploited to create polymers with tailored thermal or mechanical properties.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is widely available. Therefore, a conservative approach to handling is required, based on data from structurally similar aromatic aldehydes such as vanillin and 2-hydroxy-3-methoxybenzaldehyde.[4][5][6]

-

Hazard Identification:

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5]

-

Response:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use a chemical fume hood to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and characterization of the title compound.

Protocol 7.1: Proposed Synthesis of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

Objective: To synthesize the title compound from 2-methylguaiacol via ortho-formylation.

Materials:

-

2-Methylguaiacol

-

Paraformaldehyde

-

Magnesium chloride (anhydrous)

-

Triethylamine

-

Toluene (anhydrous)

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous magnesium chloride and anhydrous toluene.

-

Reagent Addition: Add 2-methylguaiacol, followed by paraformaldehyde. Finally, add triethylamine dropwise while stirring.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC. The rationale for heating is to drive the formylation reaction, which can be slow at room temperature.

-

Workup: Cool the mixture to room temperature and quench by slowly adding 2M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 7.2: Quality Control and Characterization

Objective: To confirm the identity and purity of the synthesized product.

Procedure:

-

Sample Preparation: Prepare separate, dilute samples of the purified product in deuterated chloroform (CDCl₃) for NMR analysis and in a suitable solvent (e.g., acetonitrile) for HPLC analysis. Prepare a KBr pellet or a thin film for IR analysis.

-

¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected peaks and their integrations as outlined in Section 4.0. The absence of starting material peaks is a key indicator of reaction completion.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound (m/z = 166.17).

-

Purity Analysis (HPLC): Perform High-Performance Liquid Chromatography analysis using a C18 column and a suitable mobile phase (e.g., water/acetonitrile gradient). The purity should be ≥98% for use as an analytical standard or in sensitive applications.

-

FT-IR Spectroscopy: Run an FT-IR scan and confirm the presence of key functional group stretches (O-H, C=O, C-O) as detailed in Section 4.0.

Conclusion

4-Hydroxy-3-methoxy-2-methylbenzaldehyde represents a molecule of significant interest due to its unique substitution pattern within the vanilloid class. While not as prevalent as vanillin, its distinct steric and electronic properties make it a valuable target for synthetic chemists and material scientists. This guide provides the foundational technical knowledge—from synthesis to characterization and safety—required to facilitate further investigation and unlock the potential applications of this compound in diverse scientific fields.

References

-

Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2015). researchgate.net. Available at: [Link]

- Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available at: [Link]

-

Vorobyova, V., & Olena, P. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 52(4), 675-681. Available at: [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

Abstract

4-Hydroxy-3-methoxy-2-methylbenzaldehyde, a substituted benzaldehyde derivative, presents a scaffold of interest for drug discovery due to its structural similarity to naturally occurring bioactive compounds like vanillin. This technical guide provides a comprehensive framework for conducting a preliminary biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. The guide details methodologies for assessing cytotoxicity, antimicrobial efficacy, antioxidant potential, and enzyme inhibitory activity, ensuring a robust initial evaluation of the compound's therapeutic promise. All protocols are structured to be self-validating through the inclusion of appropriate controls, and key claims are substantiated with references to authoritative scientific literature.

Introduction: The Rationale for Screening

Substituted benzaldehydes are a class of aromatic aldehydes found in numerous natural products and are recognized for a wide spectrum of biological activities, including antimicrobial and antioxidant effects.[1] The specific compound, 4-Hydroxy-3-methoxy-2-methylbenzaldehyde, is a structural analog of vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-known compound with established antioxidant and antimicrobial properties.[2] The addition of a methyl group at the C2 position can significantly alter the molecule's steric and electronic properties, potentially modulating its biological activity. This alteration warrants a systematic investigation to profile its bioactivity and assess its potential as a lead compound for drug development.

A preliminary biological screen is the foundational step in this process. It serves as a cost-effective, high-throughput method to identify and characterize the primary biological effects of a novel compound.[3] This guide outlines a logical, tiered approach, beginning with an assessment of general toxicity and proceeding to more specific activity assays.

Figure 1: A logical workflow for the preliminary biological screening of a novel compound.

Foundational Assessment: In Vitro Cytotoxicity

Before exploring any potential therapeutic benefits, it is imperative to determine the compound's inherent toxicity to mammalian cells.[4] Cytotoxicity assays provide critical data on the concentration range at which a compound can be safely studied for other biological activities.[5] A compound that is highly cytotoxic at low concentrations may be a candidate for anticancer research but would be unsuitable for most other therapeutic applications.[6]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5] Its core principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde on a selected cell line (e.g., HEK293T, a human embryonic kidney cell line).

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

4-Hydroxy-3-methoxy-2-methylbenzaldehyde

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours, remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Interpretation

The resulting IC50 value represents the concentration at which the compound inhibits 50% of cell growth or viability. This value is crucial for guiding the concentration ranges used in subsequent bioactivity assays.

| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |

| 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | HEK293T | > 100 |

| Doxorubicin (Positive Control) | HEK293T | 0.8 |

Table 1: Example data presentation for an MTT cytotoxicity assay. An IC50 > 100 µM is generally considered non-toxic in preliminary screens.

Antimicrobial Activity Screening

Aldehydes are a class of compounds known for their antimicrobial properties, acting through mechanisms that can involve the disruption of cell membranes and the inactivation of essential enzymes.[1][7] Therefore, evaluating the antibacterial and antifungal potential of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is a logical next step.

Agar Well Diffusion Method

The agar well diffusion assay is a widely used preliminary method to screen for antimicrobial activity.[8] It is based on the principle that an antimicrobial agent will diffuse from a well through a solidified agar medium, creating a concentration gradient. If the microorganism seeded on the agar is susceptible to the agent, a clear zone of no growth—the zone of inhibition—will appear around the well.[8] The diameter of this zone is proportional to the antimicrobial activity of the substance.

Detailed Protocol: Agar Well Diffusion

Objective: To qualitatively assess the antimicrobial activity of the test compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Escherichia coli (e.g., ATCC 25922)

-

Mueller-Hinton Agar (MHA)

-

Nutrient Broth

-

Test compound solution (e.g., 1 mg/mL in DMSO)

-

Sterile DMSO (Negative Control)

-

Gentamicin solution (10 µg/mL, Positive Control)

-

Sterile Petri dishes, cork borer (6 mm)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of each bacterium.

-

Plate Seeding: Using a sterile cotton swab, evenly streak the entire surface of an MHA plate with the prepared bacterial inoculum to create a lawn of bacteria.

-

Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.

-

Compound Loading: Carefully pipette 50 µL of the test compound solution, positive control (Gentamicin), and negative control (DMSO) into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Data Interpretation

A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound. The absence of a zone suggests resistance or inactivity.

| Test Compound/Control | Concentration | Zone of Inhibition (mm) vs. S. aureus [Hypothetical Data] | Zone of Inhibition (mm) vs. E. coli [Hypothetical Data] |

| 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | 1 mg/mL | 14 | 11 |

| Gentamicin (Positive Control) | 10 µg/mL | 22 | 20 |

| DMSO (Negative Control) | - | 0 | 0 |

Table 2: Example data from an agar well diffusion assay. Results suggest moderate activity against both bacterial types.

Antioxidant Capacity Evaluation

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are often potent antioxidants.[9] They can donate a hydrogen atom or an electron to neutralize reactive free radicals, which are implicated in numerous disease pathologies. The 4-hydroxy group on the test compound makes it a prime candidate for antioxidant activity.

DPPH and ABTS Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining antioxidant capacity in vitro.[9][10][11]

-

DPPH Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color fades to yellow. The change in absorbance is measured spectrophotometrically.[12]

-

ABTS Assay: This method involves the generation of the blue-green ABTS•+ radical cation. An antioxidant will reduce this radical, causing a loss of color that is also measured spectrophotometrically.[9] Using both assays provides a more comprehensive picture, as they differ in their reaction mechanisms and solubility characteristics.[13]

Figure 2: Mechanism of the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

Objective: To quantify the radical scavenging activity of the test compound and determine its IC50 value.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compound

-

Ascorbic acid (Vitamin C, Positive Control)

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.

-

Compound Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 1 to 100 µg/mL).

-

Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to separate wells. Then, add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

IC50 Determination: Plot the % scavenging against the compound concentration to determine the IC50 value.

Data Interpretation

A lower IC50 value indicates a higher antioxidant capacity, meaning less compound is required to scavenge 50% of the free radicals.[2]

| Compound | DPPH Scavenging IC50 (µg/mL) [Hypothetical Data] |

| 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | 25.4 |

| Vanillin (Reference Compound) | 35.1 |

| Ascorbic Acid (Positive Control) | 4.5 |

Table 3: Comparative antioxidant activity. The hypothetical data suggests the test compound is a more potent antioxidant than vanillin.

Preliminary Enzyme Inhibition Screening

Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[14][15] Enzymes are biological catalysts that drive disease pathways, and identifying molecules that can modulate their activity is a cornerstone of drug discovery.[16] A preliminary screen can test the compound against a panel of therapeutically relevant enzymes (e.g., cyclooxygenase for inflammation, acetylcholinesterase for neurodegenerative disease, or aldehyde dehydrogenase for cancer).[17][18]

General Principles of Enzyme Inhibition Assays

An enzyme inhibition assay measures the activity of an enzyme in the presence and absence of a potential inhibitor.[14] The assay typically includes the enzyme, its specific substrate, necessary co-factors, and the test compound in a buffered solution.[3] The rate of product formation (or substrate depletion) is measured, often via a change in absorbance or fluorescence. A reduction in this rate in the presence of the test compound indicates inhibition.

Generalized Protocol: Enzyme Inhibition Assay

Objective: To screen for inhibitory activity against a selected enzyme (e.g., Aldehyde Dehydrogenase, ALDH).

Materials:

-

Purified enzyme (e.g., human ALDH1A3)

-

Substrate (e.g., benzaldehyde)

-

Cofactor (e.g., NAD⁺)

-

Test compound

-

Known inhibitor (Positive Control)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well UV-transparent plate

-

Spectrophotometer capable of kinetic reads

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, cofactor, test compound, and controls at appropriate concentrations in the assay buffer.

-

Reaction Mixture: In a 96-well plate, set up the reaction by adding the buffer, NAD⁺, and the test compound (or control) to each well.

-

Enzyme Addition: Add the enzyme to each well to initiate the reaction. Incubate for a short pre-incubation period (e.g., 10 minutes) to allow the inhibitor to bind.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Immediately begin measuring the increase in absorbance at 340 nm (due to the formation of NADH from NAD⁺) over a period of 10-15 minutes. The rate of this increase corresponds to the enzyme's activity.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each condition. Determine the percentage of inhibition caused by the test compound relative to the uninhibited control.

Data Interpretation

The percentage of inhibition at a given concentration provides a preliminary indication of the compound's potential as an enzyme inhibitor. Compounds showing significant inhibition (e.g., >50% at 10 µM) are prioritized for further studies to determine their IC50 and mechanism of inhibition (e.g., competitive, non-competitive).[15]

Conclusion and Future Directions

This guide outlines a structured, multi-faceted approach to the preliminary biological screening of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde. By systematically evaluating its cytotoxicity, antimicrobial, antioxidant, and enzyme inhibitory properties, researchers can build a comprehensive initial profile of the compound's bioactivity. The results from these assays will determine the most promising avenues for further investigation, such as lead optimization, mechanism of action studies, and eventual progression to more complex cell-based and in vivo models. This foundational screen is a critical and indispensable step in the long and rigorous journey of drug discovery and development.

References

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Retrieved from [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Pannala, A. S., et al. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Chem Help ASAP. (2023). Functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

-

Sánchez-González, I., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

-

Mitrović, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]

-

Montoya, J. J., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. Retrieved from [Link]

-

ResearchGate. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

-

National Institutes of Health. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Retrieved from [Link]

-

MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

-

National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

Scholars' Mine. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Retrieved from [Link]

-

RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

-

National Institutes of Health. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]

Sources

- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]

- 13. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.biobide.com [blog.biobide.com]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. mdpi.com [mdpi.com]

- 18. bioivt.com [bioivt.com]

4-Hydroxy-3-methoxy-2-methylbenzaldehyde solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde

Introduction

4-Hydroxy-3-methoxy-2-methylbenzaldehyde is a substituted phenolic aldehyde, a structural analog of vanillin, that holds potential as a building block in the synthesis of various chemical entities. Its utility in pharmaceutical and materials science is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, formulation feasibility, storage conditions, and shelf-life.[1][2]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It navigates the theoretical and practical aspects of the solubility and stability of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from structurally similar compounds, established physicochemical principles, and authoritative guidelines to provide a robust predictive profile and detailed investigational methodologies. The protocols described herein are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure the generation of reliable and reproducible data.[3][4]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption, making it a cornerstone of pre-formulation studies.[5][6] The solubility of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is governed by the interplay of its functional groups—hydroxyl, methoxy, aldehyde, and an aromatic ring—with the solvent. The additional methyl group at the 2-position, compared to its close analog vanillin, is expected to increase its lipophilicity, thereby decreasing aqueous solubility and enhancing solubility in non-polar organic solvents.[2]

Aqueous Solubility

An estimated aqueous solubility for 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is approximately 1.002 x 10⁴ mg/L at 25°C.[2] However, this solubility is highly dependent on the pH of the aqueous medium. The phenolic hydroxyl group (pKa estimated to be around 7-8) can deprotonate under alkaline conditions to form a more polar and, therefore, more water-soluble phenolate salt.[2] Consequently, a significant increase in aqueous solubility is anticipated at pH values above the compound's pKa.[2][7]

Solubility in Organic Solvents

The solubility in various organic solvents is predicted based on the principle of "like dissolves like." The compound's moderate polarity suggests good solubility in polar protic and aprotic solvents.

Table 1: Predicted Solubility of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde in Common Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Ethanol, Methanol | Freely Soluble | Capable of hydrogen bonding with the hydroxyl and carbonyl groups. Vanillin is freely soluble in ethanol.[8] |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Can act as hydrogen bond acceptors for the phenolic proton and engage in dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Slightly Soluble to Insoluble | Limited interactions due to the compound's overall polarity. The methyl group may slightly improve solubility over vanillin. |

| Ethers | Diethyl Ether | Freely Soluble | Acts as a hydrogen bond acceptor; vanillin is freely soluble in ether.[8] |

| Chlorinated | Chloroform | Freely Soluble | Capable of weak hydrogen bonding and strong dipole-dipole interactions. Vanillin is freely soluble in chloroform.[8] |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution.[5]

Causality: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the dissolved solute. Each step is critical for accuracy: using an excess of solid ensures saturation, extended equilibration time allows the system to stabilize, temperature control prevents solubility fluctuations, and careful separation of solids prevents overestimation of solubility.[5][7][9]

Methodology:

-

Preparation: Add an excess amount of solid 4-Hydroxy-3-methoxy-2-methylbenzaldehyde to a series of vials containing the selected solvents (e.g., water, pH 7.4 buffer, ethanol). The presence of visible solid material is essential to confirm that saturation has been reached.[7]

-